5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
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Overview
Description
5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions. The trifluoromethylphenyl group is then introduced via a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, toluene, and water are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione.
Flutamide Metabolites: 4-nitro-3-(trifluoromethyl)phenylamine.
Uniqueness
5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9F3N4O2 |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H9F3N4O2/c1-6-9(18(19)20)10(17-16-6)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,16,17) |
InChI Key |
CUAITMJIRQKZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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